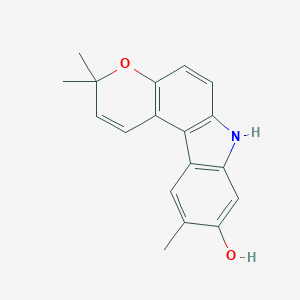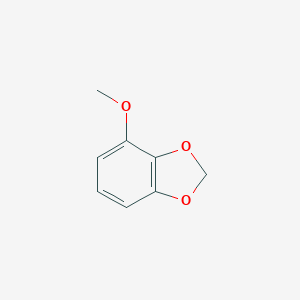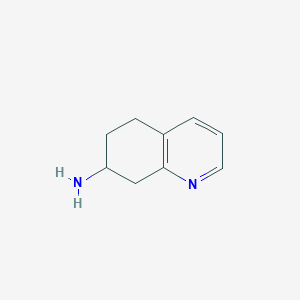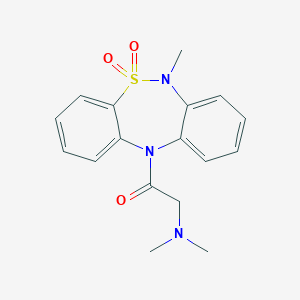
1,2-Xylene; 1,3-xylene; 1,4-xylene
Overview
Description
Xylene isomers are any of three organic compounds with the formula (CH3)2C6H4 . They are derived from the substitution of two hydrogen atoms with methyl groups in a benzene ring . The three isomers, designated ortho (o), meta (m), and para (p), differ structurally only in the location of the methyl groups .
Synthesis Analysis
Xylenes are predominantly produced as a byproduct from the refining of petroleum and coal . They are produced by the methylation of toluene and benzene . Commercial or laboratory-grade xylene produced usually contains about 40–65% of m-xylene and up to 20% each of o-xylene, p-xylene and ethylbenzene .
Molecular Structure Analysis
The molecular structure of xylene isomers is unique. They exist in three different forms or isomers. These isomers are known as ortho-xylene, meta-xylene, and para-xylene, distinguished by the different arrangements of the two methyl (-CH3) groups attached to the six-carbon benzene ring .
Chemical Reactions Analysis
Xylene undergoes various chemical reactions. For instance, meta- and para-xylene undergo nitration and reduction to give xylidines, used in making dyes . The meta isomer also is converted to trinitro-t-butyl-m-xylene, or xylene musk, a component of perfumes .
Physical And Chemical Properties Analysis
Xylene is a colorless, sweet-smelling liquid that is slightly less dense than water . It readily evaporates and can form explosive mixtures with air . Its boiling point is approximately 138-144°C (depending on the isomer), and its melting point varies from -25°C to 13°C .
Scientific Research Applications
1. Environmental and Industrial Applications
1,2-Xylene, 1,3-xylene, and 1,4-xylene are valuable in environmental and industrial contexts. These isomers are used in the selective gelation of organic solvents, playing a significant role in environmental clean-ups, such as the separation of xylene from water mixtures (Peng et al., 2008). Additionally, their distinctive adsorption properties allow for the effective separation of chemical substances with similar structures, showcasing their potential in industrial processes (Tan et al., 2018).
2. Combustion and Emission Studies
Xylene isomers are pivotal in understanding combustion mechanisms and emission controls. Research on the combustion of o-xylene has revealed insights into the formation of polycyclic aromatic hydrocarbons (PAHs) and sooting tendencies, crucial for developing cleaner combustion technologies (Zhao et al., 2015). Furthermore, studies on the oxidation of xylene isomers contribute to our understanding of their reactivity and the formation of pollutants, aiding in environmental protection measures (Battin‐Leclerc et al., 2006).
3. Materials Science and Engineering
In materials science, xylene isomers are utilized for their unique properties. Their role in the synthesis of advanced materials, such as the preparation of microporous organic polymers for separation processes, highlights their importance in chemical engineering and materials design (Nassimbeni et al., 2015). The synthesis of new functional dyes and catalysts utilizing xylene isomers further exemplifies their versatility in materials research (Kabatc et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,2-xylene;1,3-xylene;1,4-xylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H10/c1-7-3-5-8(2)6-4-7;1-7-4-3-5-8(2)6-7;1-7-5-3-4-6-8(7)2/h3*3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZVDAGWAAZJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C.CC1=CC(=CC=C1)C.CC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Xylene; 1,3-xylene; 1,4-xylene | |
CAS RN |
128686-03-3 | |
| Record name | Amines, C12-14-tert-alkyl, 2-(2-benzothiazolylthio)butanedioates (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amines, C12-14-tert-alkyl, 2-(2-benzothiazolylthio)butanedioates (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



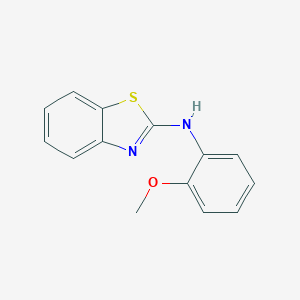

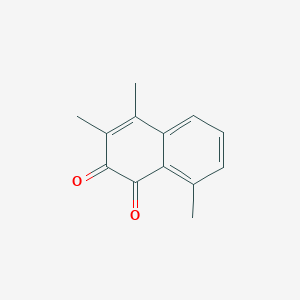
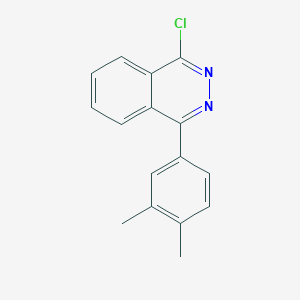
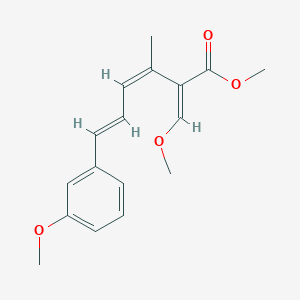
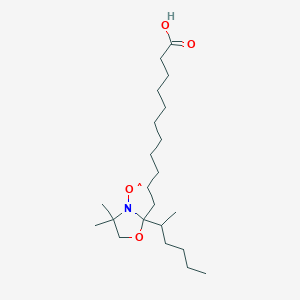
![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)
![(1S,4S,5R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B161928.png)
